Bienvenue dans la boutique en ligne BenchChem!

Amphetamine aspartate monohydrate

ADHD pharmacokinetics Tmax

Amphetamine aspartate monohydrate (CAS 851591-76-9) is the stoichiometrically defined racemic amphetamine source (50% d-/50% l-amphetamine) required to achieve the 3:1 d- to l-amphetamine isomer ratio in MAS extended-release capsules. Simple amphetamine base equivalence substitution cannot replicate this critical quality attribute essential for ANDA bioequivalence. Procure only from DEA-licensed manufacturers with documented impurity control for 2-methyl-3-phenylaziridine isomers and β-methylphenethylamine (<0.1%). Supports once-daily dosing via ~7 h Tmax PK profile.

Molecular Formula C22H35N3O5
Molecular Weight 421.5 g/mol
CAS No. 851591-76-9
Cat. No. B12710596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphetamine aspartate monohydrate
CAS851591-76-9
Molecular FormulaC22H35N3O5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O
InChIInChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1
InChIKeyDAWXRFCLWKUCNS-MNTSKLTCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphetamine Aspartate Monohydrate CAS 851591-76-9: Technical Specifications and Procurement Overview


Amphetamine aspartate monohydrate (CAS 851591-76-9) is a defined amphetamine salt with the molecular formula C22H35N3O5 and an average molecular weight of 421.53 g/mol [1]. It is not used therapeutically as an isolated agent but serves as one of four constituent salts in the mixed amphetamine salts (MAS) formulation, a central nervous system stimulant indicated for the treatment of attention deficit hyperactivity disorder (ADHD) [2]. In this formulation, amphetamine aspartate monohydrate and amphetamine sulfate comprise the racemic amphetamine component, which, when combined with the two dextroamphetamine salts, yields a final product containing a 3:1 ratio of d-amphetamine to l-amphetamine [3].

Why Amphetamine Aspartate Monohydrate Cannot Be Interchanged with Alternative Amphetamine Salts


Amphetamine aspartate monohydrate is not a standalone therapeutic agent but a defined stoichiometric entity within a multi-salt formulation designed to achieve a specific 3:1 d- to l-amphetamine isomer ratio [1]. Its racemic nature (approximately 50% d-amphetamine and 50% l-amphetamine) directly contributes to the final isomer profile of MAS products [2]. Substituting amphetamine aspartate monohydrate with a different amphetamine salt or adjusting its proportion would alter the final d- to l-amphetamine ratio, potentially shifting the balance between central nervous system (CNS) stimulant effects (primarily d-amphetamine-mediated) and peripheral cardiovascular effects (more pronounced with l-amphetamine) [3]. Direct one-to-one interchange with other amphetamine salt forms based on amphetamine base equivalence does not replicate the precise isomer profile and resulting pharmacokinetic-pharmacodynamic relationship of the established MAS formulation, which is the basis for its clinical use and regulatory approval [4].

Quantitative Differentiation Evidence for Amphetamine Aspartate Monohydrate in Mixed Amphetamine Salts Formulations


Pharmacokinetic Differentiation of Extended-Release MAS Formulation Containing Amphetamine Aspartate Monohydrate vs. Immediate-Release MAS

In the extended-release MAS formulation (MAS XR) that incorporates amphetamine aspartate monohydrate as a constituent, the time to reach maximum plasma concentration (Tmax) is significantly prolonged compared to the immediate-release (IR) formulation. This differentiation is a key feature of the extended-release product design. The Tmax for both d- and l-amphetamine is approximately 7 hours for MAS XR, which is about 4 hours longer than the ~3-hour Tmax observed for MAS IR [1]. This extended absorption profile is intended to provide a longer duration of effect with once-daily dosing.

ADHD pharmacokinetics Tmax extended-release bioequivalence

Dose Proportionality and Linear Pharmacokinetics of MAS XR Formulation Containing Amphetamine Aspartate Monohydrate

The extended-release MAS formulation demonstrates linear pharmacokinetics across specific dose ranges. This predictability is essential for dose adjustment in clinical practice. For both d- and l-amphetamine, statistically significant differences were observed for AUC(0-t), AUC(0-∞), and Cmax between all evaluated doses, with a linear relationship established between pharmacokinetic variables and dose [1]. In adults and adolescents (>75 kg), linearity is demonstrated over a dose range of 20 to 60 mg; in adolescents (≤75 kg), from 10 to 40 mg; and in children (6-12 years), from 5 to 30 mg [2].

ADHD pharmacokinetics dose proportionality linear kinetics AUC

Food Effect on Absorption Kinetics of MAS XR Formulation Containing Amphetamine Aspartate Monohydrate

Administration of MAS XR with a high-fat meal does not significantly alter the extent of absorption (AUC) of d- and l-amphetamine but does substantially delay the time to peak concentration. Specifically, Tmax is prolonged by approximately 5 hours for d-amphetamine (from 7.0 hours fasted to 12.0 hours fed) and 4.5 hours for l-amphetamine (from 7.5 hours fasted to 12 hours fed) following a 50 mg dose [1]. This delayed Tmax does not impact total exposure but shifts the peak concentration later in the day.

ADHD food effect pharmacokinetics Tmax absorption

Population-Specific Pharmacokinetic Variability of MAS Formulation Containing Amphetamine Aspartate Monohydrate

The pharmacokinetic parameters of the MAS formulation vary across different age and weight populations. Mean elimination half-life for d-amphetamine is 10 hours in adults, 11 hours in adolescents (13-17 years, ≤75 kg), and 9 hours in children (6-12 years). For l-amphetamine, half-life is 13 hours in adults, 13-14 hours in adolescents, and 11 hours in children [1]. On a mg/kg body weight basis, children exhibit higher clearance than adolescents or adults, necessitating weight- and age-adjusted dosing regimens [2].

ADHD pediatric pharmacokinetics clearance half-life population PK

Impurity Control and Purity Specifications in Amphetamine Salt Manufacturing

Manufacturing processes for amphetamine salts, including amphetamine aspartate, have been developed to minimize potentially genotoxic impurities (PGIs) such as cis/trans isomers of 2-methyl-3-phenylaziridine [1]. Patent literature describes non-distillative processes yielding high-purity (99+%) amphetamine salts, with regiospecific impurities like β-methylphenethylamine specified at levels less than 0.1% on a weight basis [2]. High-purity grades (≥99%) are typically required to meet pharmaceutical standards [3]. Notably, impurities have led to product recalls of MAS tablets found to be highly out of specification .

pharmaceutical manufacturing impurity profiling GMP purity quality control

Efficacy Comparison of Amphetamine-Based Formulations vs. Methylphenidate in ADHD

A meta-analysis of 23 randomized controlled trials comparing amphetamine and methylphenidate for ADHD in children and adolescents found that amphetamine products may be moderately more efficacious than methylphenidate products [1]. The analysis included 405 patients receiving amphetamine and 482 receiving placebo, with amphetamine studies primarily evaluating mixed amphetamine salts (MAS) and MAS XR [2]. Individual patient-level data from crossover studies indicate differential response: among responders, approximately 52% responded equally to both stimulants, 25% preferentially to amphetamine, and 23% to methylphenidate [3].

ADHD meta-analysis efficacy amphetamine methylphenidate

Primary Application Scenarios for Amphetamine Aspartate Monohydrate in Pharmaceutical Development and Procurement


Formulation of Extended-Release Oral Dosage Forms for Once-Daily ADHD Treatment

Amphetamine aspartate monohydrate is used as a racemic amphetamine source in the manufacture of extended-release MAS capsules. The extended-release formulation containing this salt demonstrates a Tmax of approximately 7 hours, which is about 4 hours longer than the immediate-release formulation [1]. This PK profile supports once-daily dosing, a key differentiator from multiple-dose IR regimens. The linear dose proportionality demonstrated across 20-60 mg in adults [2] supports predictable dose titration in clinical practice.

Development of Generic MAS Products Requiring Defined d- to l-Amphetamine Ratios

Amphetamine aspartate monohydrate, as a racemic amphetamine salt, is essential for achieving the 3:1 d- to l-amphetamine ratio that defines MAS formulations [1]. Generic ANDA filers must establish bioequivalence to the reference listed drug; the defined isomer ratio produced by the specific combination of four salts (including amphetamine aspartate monohydrate) is a critical quality attribute that cannot be replicated by simple substitution of other amphetamine salt forms. This has been a point of regulatory scrutiny and patent litigation [2].

High-Purity API Sourcing for GMP-Compliant Pharmaceutical Manufacturing

Procurement of amphetamine aspartate monohydrate for pharmaceutical manufacturing requires documented high purity (≥99%) and rigorous impurity profiling, particularly for potentially genotoxic impurities such as 2-methyl-3-phenylaziridine isomers [1]. Regiospecific impurities like β-methylphenethylamine must be controlled to levels below 0.1% by weight [2]. Supplier qualification must include verification of impurity control, given documented instances of MAS product recalls due to out-of-specification impurity levels .

Clinical Research on Stimulant Pharmacotherapy for ADHD in Pediatric and Adult Populations

MAS formulations containing amphetamine aspartate monohydrate have been extensively studied in ADHD clinical trials across pediatric, adolescent, and adult populations. The population-specific pharmacokinetic parameters established for these formulations—including elimination half-lives ranging from 9-11 hours for d-amphetamine and 11-14 hours for l-amphetamine across age groups [1]—provide a reference framework for clinical pharmacology studies and for evaluating novel stimulant formulations. Meta-analytic evidence indicates amphetamine-based formulations may offer moderate efficacy advantages over methylphenidate in ADHD treatment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amphetamine aspartate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.